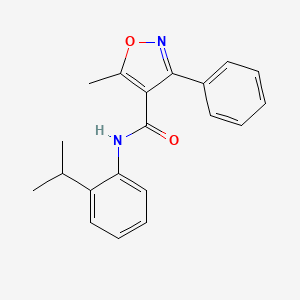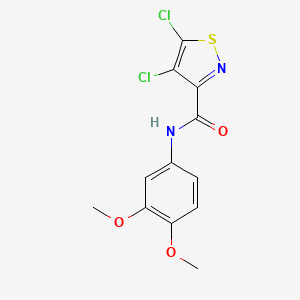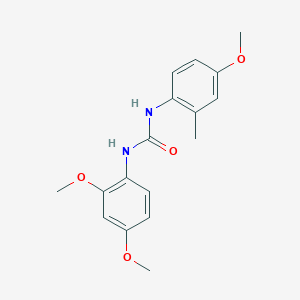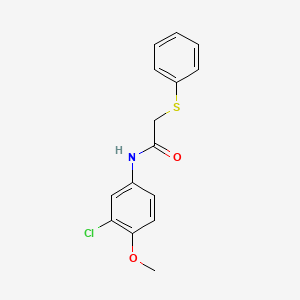
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-294002, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to selectively inhibit phosphoinositide 3-kinase (PI3K) activity. PI3K is a key signaling enzyme that plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used to study the role of PI3K in insulin signaling, neurodegenerative diseases, and inflammation.
Mécanisme D'action
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for downstream signaling. This inhibition leads to a decrease in Akt phosphorylation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to decrease glucose uptake and metabolism in adipocytes. In addition, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may have off-target effects and should be used at appropriate concentrations. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective PI3K inhibitors for therapeutic use. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be used to study the role of PI3K in various disease models, such as neurodegenerative diseases and inflammation. Finally, the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
Méthodes De Synthèse
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized by reacting 2-bromoacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting product with 3-phenyl-5-methylisoxazole-4-carboxylic acid. The final product is obtained by the reaction of the intermediate product with ammonium chloride.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)16-11-7-8-12-17(16)21-20(23)18-14(3)24-22-19(18)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPMMFWDOHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
